molecular formula C10H14O B089539 2-Methyl-1-phenyl-2-propanol CAS No. 100-86-7

2-Methyl-1-phenyl-2-propanol

Cat. No.: B089539
CAS No.: 100-86-7
M. Wt: 150.22 g/mol
InChI Key: RIWRBSMFKVOJMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenyl-2-propanol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with acetone, followed by hydrolysis to yield this compound.

    Reduction of Ketones: Another method involves the reduction of 2-Methyl-1-phenylpropan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-Methyl-1-phenylpropan-2-one. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 2-Methyl-1-phenylpropan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form 2-Methyl-1-phenylpropan-2-amine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.

Major Products Formed:

    Oxidation: 2-Methyl-1-phenylpropan-2-one.

    Reduction: 2-Methyl-1-phenylpropan-2-amine.

    Substitution: 2-Methyl-1-phenylpropan-2-chloride or 2-Methyl-1-phenylpropan-2-bromide.

Scientific Research Applications

2-Methyl-1-phenyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.

    Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Phenylpropan-2-ol
  • 1-Phenylpropan-2-ol
  • 2-Methyl-2-phenylpropan-1-ol

Properties

IUPAC Name

2-methyl-1-phenylpropan-2-ol
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InChI

InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRBSMFKVOJMN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID1047601
Record name 1,1-Dimethylphenylethanol
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Molecular Weight

150.22 g/mol
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Physical Description

Colorless liquid or melt; mp = 23-25 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma
Record name 2-Methyl-1-phenyl-2-propanol
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Record name 2-Methyl-1-phenyl-2-propanol
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Record name alpha,alpha-Dimethylphenethyl alcohol
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Solubility

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl alcohol
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Density

0.972-0.977
Record name alpha,alpha-Dimethylphenethyl alcohol
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CAS No.

100-86-7
Record name 2-Methyl-1-phenyl-2-propanol
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Record name Benzyldimethylcarbinol
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Record name 2-methyl-1-phenylpropan-2-ol
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Record name 2-Methyl-1-phenyl-2-propanol
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Melting Point

24 °C
Record name 2-Methyl-1-phenyl-2-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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